An In-depth Technical Guide to 3-Methylimidazo[1,5-a]pyrazine: Chemical Properties and Structure
An In-depth Technical Guide to 3-Methylimidazo[1,5-a]pyrazine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
The imidazo[1,5-a]pyrazine core is a significant heterocyclic scaffold that has garnered substantial attention in the field of medicinal chemistry. This fused bicyclic system, characterized by a pyrazine ring fused to an imidazole ring, serves as a versatile framework for the development of novel therapeutic agents. Its structural rigidity, coupled with the presence of multiple nitrogen atoms acting as hydrogen bond donors and acceptors, allows for diverse and specific interactions with biological targets.[1][2] Derivatives of the imidazo[1,5-a]pyrazine class have demonstrated a wide spectrum of pharmacological activities, including potential as anticancer agents, Bruton's tyrosine kinase (BTK) inhibitors for autoimmune diseases, and c-Src inhibitors for the treatment of acute ischemic stroke.[3][4][5]
This technical guide focuses specifically on 3-Methylimidazo[1,5-a]pyrazine, a fundamental derivative of this important class. By elucidating its core chemical properties, structure, and synthetic pathways, this document aims to provide researchers and drug development professionals with the foundational knowledge necessary to explore its potential in designing next-generation therapeutics.
Core Chemical and Physical Properties
A comprehensive understanding of the physicochemical properties of 3-Methylimidazo[1,5-a]pyrazine is paramount for its application in research and development. These properties govern its solubility, stability, and suitability for various experimental conditions and formulation strategies.
| Property | Value | Source |
| Molecular Formula | C₇H₇N₃ | [6] |
| Molecular Weight | 133.153 g/mol | [6] |
| CAS Number | 39204-53-0 | [6] |
| Melting Point | Not available | [6] |
| Boiling Point | Not available | [6] |
| Density | Not available | [6] |
| Solubility | Information not available | |
| XLogP3 | 1.2 | [7] |
Elucidation of the Chemical Structure
The chemical structure of 3-Methylimidazo[1,5-a]pyrazine is characterized by the fusion of a pyrazine and an imidazole ring, with a methyl group substitution at the 3-position.
Caption: Chemical structure of 3-Methylimidazo[1,5-a]pyrazine.
Synthetic Methodologies: A Practical Approach
The synthesis of the imidazo[1,5-a]pyrazine core can be achieved through various strategies, often involving the cyclization of a suitably substituted aminopyrazine derivative. While a specific, documented synthesis for 3-Methylimidazo[1,5-a]pyrazine is not prevalent in the literature, a reliable synthetic route can be extrapolated from the well-established synthesis of its pyridine analogue, 3-methylimidazo[1,5-a]pyridine.[9]
Proposed Synthetic Protocol for 3-Methylimidazo[1,5-a]pyrazine
This proposed protocol adapts the methodology described by K. V. Sashidhara et al. for the synthesis of 3-methylimidazo[1,5-a]pyridine.[9] The key adaptation is the use of 2-(aminomethyl)pyrazine as the starting material in place of 2-(aminomethyl)pyridine.
Reaction Scheme:
Caption: Proposed synthesis of 3-Methylimidazo[1,5-a]pyrazine.
Step-by-Step Methodology:
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Reaction Setup: To a solution of 2-(aminomethyl)pyrazine (1.0 equivalent) in polyphosphoric acid (PPA), add phosphorous acid (H₃PO₃) and nitroethane (2.0 equivalents).
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Reaction Conditions: Heat the reaction mixture at 160 °C for 2 hours with constant stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
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Neutralization: Neutralize the aqueous solution with a suitable base, such as aqueous ammonia, to a pH of approximately 8-9.
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Extraction: Extract the aqueous layer with an organic solvent, such as ethyl acetate (3 x 50 mL).
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Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 3-Methylimidazo[1,5-a]pyrazine.
Causality Behind Experimental Choices:
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Polyphosphoric Acid (PPA) and Phosphorous Acid (H₃PO₃): This combination acts as a powerful dehydrating and cyclizing agent. PPA facilitates the formation of a reactive intermediate from nitroethane, which then undergoes condensation with the aminomethylpyrazine.
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Elevated Temperature (160 °C): The high temperature is necessary to overcome the activation energy for the cyclization reaction.
-
Aqueous Work-up and Neutralization: This is a standard procedure to quench the reaction, remove the acidic reagents, and facilitate the extraction of the organic product.
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Column Chromatography: This is a crucial final step to remove any unreacted starting materials and byproducts, ensuring the high purity of the final compound.
Spectroscopic Characterization
While experimental spectra for 3-Methylimidazo[1,5-a]pyrazine are not widely published, the expected spectral data can be inferred from the closely related 3-methylimidazo[1,5-a]pyridine.[9]
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyrazine and imidazole rings, as well as a singlet for the methyl group at the 3-position. The chemical shifts and coupling constants will be indicative of the electronic environment of each proton.
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¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms in the molecule, including the methyl carbon. The chemical shifts will provide information about the hybridization and electronic nature of each carbon atom.
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Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for C-H stretching of the aromatic rings and the methyl group, as well as C=N and C=C stretching vibrations within the heterocyclic framework. While direct data is unavailable, computational studies on similar imidazo[1,2-a]pyrazinediones have shown good correlation between calculated and experimental IR spectra, suggesting this could be a viable method for predicting the spectrum of 3-methylimidazo[1,5-a]pyrazine.[10]
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Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 3-Methylimidazo[1,5-a]pyrazine (133.15 g/mol ). The fragmentation pattern will provide further structural information. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
Potential Biological Activities and Therapeutic Applications
The imidazo[1,5-a]pyrazine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[1] This versatility has led to the investigation of numerous derivatives for a variety of therapeutic applications.
-
Anticancer Activity: Several studies have highlighted the potential of imidazo[1,5-a]pyrazine derivatives as anticancer agents.[5] These compounds can exert their effects through various mechanisms, including the inhibition of kinases involved in cancer cell proliferation and survival.
-
Kinase Inhibition: The imidazo[1,5-a]pyrazine core has been successfully utilized to develop potent and selective kinase inhibitors. For instance, derivatives have been identified as inhibitors of Bruton's tyrosine kinase (BTK), a key enzyme in B-cell signaling, making them promising candidates for the treatment of autoimmune diseases like rheumatoid arthritis.[3] Additionally, c-Src kinase inhibitors based on this scaffold are being explored for their neuroprotective effects in acute ischemic stroke.[4]
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Other Therapeutic Areas: The broad biological activity of this class of compounds suggests potential applications in other therapeutic areas as well, including anti-inflammatory and antiviral treatments.[1]
While specific biological data for 3-Methylimidazo[1,5-a]pyrazine is limited, its structural similarity to these biologically active compounds makes it a compelling candidate for further investigation. The methyl group at the 3-position can serve as a key point for structure-activity relationship (SAR) studies, allowing for the exploration of how modifications at this position affect biological activity and selectivity.
Conclusion and Future Directions
3-Methylimidazo[1,5-a]pyrazine represents a foundational molecule within a therapeutically significant class of heterocyclic compounds. This guide has provided a comprehensive overview of its known chemical properties, a detailed structural elucidation, and a practical, extrapolated synthetic protocol. While there are gaps in the experimental data for this specific compound, the information available for its close analogues provides a strong basis for future research.
For drug development professionals and medicinal chemists, 3-Methylimidazo[1,5-a]pyrazine serves as an excellent starting point for the design and synthesis of novel derivatives with tailored biological activities. Future research should focus on the definitive synthesis and full spectroscopic characterization of this compound, followed by a systematic evaluation of its biological properties across a range of therapeutic targets. Such studies will be instrumental in unlocking the full potential of the imidazo[1,5-a]pyrazine scaffold in the development of new and effective medicines.
References
-
Joshi, A., Mohan, D. C., & Adimurthy, S. (2016). A denitrogenative transannulation of pyridotriazoles with nitriles using BF3·Et2O as catalyst provides imidazo[1,5-a]pyridines. The Journal of Organic Chemistry, 81(19), 9461–9469. [Link]
-
Sashidhara, K. V., Kumar, A., Kumar, M., & Sarkar, J. (2010). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry, 6, 108. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Advances, 13(52), 36341–36353. [Link]
-
3-methylimidazo[1,5-a]pyrazine. ChemSynthesis. (n.d.). [Link]
-
Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. (2025). BMC Chemistry, 19(1), 48. [Link]
-
C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2). (2024). ACS Omega, 9(49), 53645–53656. [Link]
-
Boga, S. B., Alhassan, A. B., Liu, J., Guiadeen, D., Krikorian, A., Gao, X., Wang, J., Yu, Y., Anand, R., Liu, S., Yang, C., Wu, H., Cai, J., Zhu, H., Desai, J., Maloney, K., Gao, Y. D., Fischmann, T. O., Presland, J., … Kozlowski, J. A. (2017). Discovery of 3-morpholino-imidazole[1,5-a]pyrazine BTK inhibitors for rheumatoid arthritis. Bioorganic & Medicinal Chemistry Letters, 27(16), 3939–3943. [Link]
-
Kulhanek, N., Martin, N., & Göttlich, R. (2021). Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties. ChemistryOpen, 10(1), 25–29. [Link]
-
Imidazo(1,5-a)pyrazine. PubChem. (n.d.). [Link]
-
Nishimura, T., Kobayashi, S., Ozawa, T., Kamada, N., Komatsu, Y., Kikuchi, S., Oonota, H., & Kusama, H. (2007). Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. Bioorganic & Medicinal Chemistry, 15(1), 429–441. [Link]
-
Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. (2020). Organic & Biomolecular Chemistry, 18(34), 6665–6688. [Link]
-
Basiuk, V. A. (2003). Calculated Gas-Phase Infrared Spectra of imidazo[1,2-a]pyrazinediones Derived From Alanine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 59(8), 1867–1879. [Link]
-
Novel 3-aminoimidazole[1,2-α]pyridine/pyrazine analogues: Synthesis and biological evaluation as anticancer agents. (2023). Results in Chemistry, 5, 100829. [Link]
-
Mass spectra of tentatively identified pyrazine products. The 5 largest... (n.d.). ResearchGate. [Link]
-
Pyrazine, 3-ethyl-2,5-dimethyl-. NIST WebBook. (n.d.). [Link]
Sources
- 1. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Discovery of 3-morpholino-imidazole[1,5-a]pyrazine BTK inhibitors for rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. echemi.com [echemi.com]
- 8. C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 10. Calculated gas-phase infrared spectra of imidazo[1,2-a]pyrazinediones derived from alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
